molecular formula C9H9F2NO2 B6358312 2,5-Difluoro-4-(dimethylamino)benzoic acid CAS No. 1500717-40-7

2,5-Difluoro-4-(dimethylamino)benzoic acid

Cat. No. B6358312
CAS RN: 1500717-40-7
M. Wt: 201.17 g/mol
InChI Key: VJKPKRXWSBAIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-(dimethylamino)benzoic acid (DFDMAB) is an important organic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent or catalyst in organic synthesis, as well as in biochemistry and physiological studies. DFDMAB has a wide range of applications due to its unique properties, including its high reactivity, low toxicity, and its ability to form stable adducts with other compounds.

Scientific Research Applications

2,5-Difluoro-4-(dimethylamino)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical and physiological studies, and as a ligand in drug discovery. 2,5-Difluoro-4-(dimethylamino)benzoic acid has also been used in the synthesis of various organic compounds, such as polymers and pharmaceuticals.

Mechanism of Action

2,5-Difluoro-4-(dimethylamino)benzoic acid is an amphiphilic compound, meaning that it has both hydrophobic and hydrophilic properties. Due to its amphiphilic nature, 2,5-Difluoro-4-(dimethylamino)benzoic acid is able to interact with both polar and non-polar molecules. This allows it to act as a catalyst in biochemical and physiological processes. 2,5-Difluoro-4-(dimethylamino)benzoic acid is also able to form stable adducts with other compounds, which can be used to control the rate of reaction.
Biochemical and Physiological Effects
2,5-Difluoro-4-(dimethylamino)benzoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 2,5-Difluoro-4-(dimethylamino)benzoic acid has also been found to be an effective inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 2,5-Difluoro-4-(dimethylamino)benzoic acid has been used to study the regulation of gene expression and signal transduction pathways.

Advantages and Limitations for Lab Experiments

2,5-Difluoro-4-(dimethylamino)benzoic acid is a versatile compound that can be used in a variety of lab experiments. It has a high reactivity, low toxicity, and is able to form stable adducts with other compounds. This makes it an ideal reagent or catalyst for organic synthesis. However, 2,5-Difluoro-4-(dimethylamino)benzoic acid is sensitive to air and light, and must be stored in an airtight container in a dark place. Additionally, 2,5-Difluoro-4-(dimethylamino)benzoic acid is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions that could be explored with 2,5-Difluoro-4-(dimethylamino)benzoic acid. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research could be conducted into the mechanism of action of 2,5-Difluoro-4-(dimethylamino)benzoic acid, as well as its potential uses in the development of new polymers and pharmaceuticals. Finally, further studies could be conducted into the optimization of the synthesis of 2,5-Difluoro-4-(dimethylamino)benzoic acid, as well as its potential uses in other scientific research applications.

Synthesis Methods

2,5-Difluoro-4-(dimethylamino)benzoic acid can be synthesized from the reaction of 2,5-difluorobenzoic acid and dimethylamine. The reaction is carried out in an aqueous solution at room temperature, and yields a white solid. The reaction can be further optimized by using anhydrous solvents and higher reaction temperatures.

properties

IUPAC Name

4-(dimethylamino)-2,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(2)8-4-6(10)5(9(13)14)3-7(8)11/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKPKRXWSBAIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-(dimethylamino)benzoic acid

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